2-[(8-Nitroquinolin-5-yl)amino]ethanol
Description
2-[(8-Nitroquinolin-5-yl)amino]ethanol is a nitroquinoline derivative characterized by a quinoline core substituted with a nitro group at position 8 and an ethanolamine moiety (-NH-CH2-CH2-OH) at position 4.
The molecular formula of 2-[(8-Nitroquinolin-5-yl)amino]ethanol is inferred as C11H12N4O3, with a molar mass of approximately 276.29 g/mol based on its closest analog, 2-{[2-({5-nitro-8-quinolinyl}amino)ethyl]amino}ethanol ().
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22g/mol |
IUPAC Name |
2-[(8-nitroquinolin-5-yl)amino]ethanol |
InChI |
InChI=1S/C11H11N3O3/c15-7-6-12-9-3-4-10(14(16)17)11-8(9)2-1-5-13-11/h1-5,12,15H,6-7H2 |
InChI Key |
VCGQPAXKUWHDNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])NCCO |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one Dihydrochloride)
- Molecular Formula : C20H21Cl2N3O3
- Key Features: Indenoquinoline core fused with a ketone group. Dimethylaminoethyl side chain instead of ethanolamine. Chloride counterions enhance stability.
- Biological Activity : A dual topoisomerase I/II inhibitor, inducing apoptosis in cancer cells by stabilizing DNA-enzyme complexes .

- Comparison: The ethanolamine group in 2-[(8-Nitroquinolin-5-yl)amino]ethanol may reduce cytotoxicity compared to TAS-103’s dimethylaminoethyl chain, which enhances DNA intercalation. The nitro group in the quinoline ring (position 8) could confer redox activity, unlike TAS-103’s hydroxyl group at position 3.
1-(2-Amino-6-Nitrophenyl)ethanone
- Molecular Formula : C8H8N2O3
- Key Features: Nitro-substituted acetophenone derivative. Lacks the quinoline scaffold and ethanolamine side chain.
- Biological Activity: Limited toxicological data; structural simplicity suggests lower target specificity compared to nitroquinolines .
- The ketone group may increase electrophilicity, raising reactivity concerns absent in 2-[(8-Nitroquinolin-5-yl)amino]ethanol.
Compound 17 (2-{[(8-Hydroxy-5-Nitroquinoline-7-yl)methyl]amino}acetonitrile)
- Molecular Formula : C13H10N4O3 (inferred from ).

- Key Features: Nitroquinoline core with a hydroxy group at position 8 and a methylamino-acetonitrile side chain.
- Biological Activity : Likely inhibits tyrosinase or similar metalloenzymes due to the hydroxy-nitro motif .
- Comparison: The acetonitrile group may confer stronger metal-binding affinity than ethanolamine, targeting enzymes like tyrosinase. The hydroxy group at position 8 could enhance antioxidant properties, contrasting with the nitro group in the target compound.
Tyrosol Analogs ()
- Representative Examples: Tyrosol (2-(4-Hydroxyphenyl)ethanol) 2-(3-Hydroxyphenyl)ethanol
- Key Features: Phenolic ethanol derivatives lacking nitro or quinoline groups.
- Biological Activity: Tyrosinase inhibition (40–60% at 1 mM), mediated by phenolic hydroxyl groups .
- Comparison: The nitroquinoline core in 2-[(8-Nitroquinolin-5-yl)amino]ethanol may enable broader enzyme inhibition (e.g., topoisomerases) compared to tyrosol’s specificity for tyrosinase.
Key Research Findings and Implications
- Nitro Group Impact: The nitro group at position 8 in quinoline derivatives may enhance redox activity or act as a hydrogen-bond acceptor, influencing enzyme binding .
- Side Chain Design: Ethanolamine side chains improve solubility but may reduce membrane permeability compared to alkylamine chains (e.g., TAS-103) .
- Safety Profile: Unlike 1-(2-amino-6-nitrophenyl)ethanone, nitroquinolines like the target compound may exhibit higher specificity, reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


